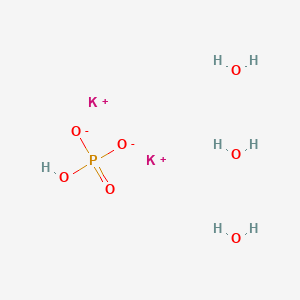

Potassium phosphate, dibasic, trihydrate

描述

属性

IUPAC Name |

dipotassium;hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H3O4P.3H2O/c;;1-5(2,3)4;;;/h;;(H3,1,2,3,4);3*1H2/q2*+1;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGPKZUNMMFTAL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H7K2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168418 | |

| Record name | Potassium phosphate, dibasic, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Potassium phosphate, dibasic, trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16788-57-1 | |

| Record name | Potassium phosphate, dibasic, trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016788571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, dibasic, trihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium phosphate, dibasic, trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, dipotassium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, DIBASIC, TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK174X3TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Phosphate, Dibasic, Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O), also known as dipotassium hydrogen phosphate trihydrate, is a potassium salt of phosphoric acid.[1] It is a highly water-soluble crystalline solid with a wide range of applications in research, pharmaceuticals, and various industrial processes.[2][3] Its primary function in biological and chemical systems is as a buffering agent, helping to maintain a stable pH.[4] Furthermore, it serves as a source of essential electrolytes, potassium and phosphorus, making it a key component in cell culture media and intravenous nutrition solutions.[5][6] In the pharmaceutical industry, it is utilized to adjust pH levels, thereby enhancing the stability and efficacy of drug formulations.[3] This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of this compound.

Core Chemical Properties

This compound is a white, odorless, and hygroscopic crystalline powder.[7][8] It is highly soluble in water but only slightly soluble in alcohol.[2] Upon heating, it loses its water of crystallization and, at higher temperatures (204°C), converts to tetrapotassium pyrophosphate.[2]

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | K₂HPO₄·3H₂O | [2][5] |

| Molecular Weight | 228.22 g/mol | [2][4][5][7] |

| Appearance | White crystalline powder | [7][8] |

| Solubility in Water | Highly soluble | [2][3] |

| Solubility in Alcohol | Slightly soluble | [2] |

| pH of a 0.1 M solution at 25°C | 9.0 - 9.4 | [4] |

| pKa | The second pKa of phosphoric acid is 7.21 | |

| Melting Point | Decomposes upon heating | [2] |

| Assay | ≥ 98.0% | [4] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the quality control and application of this compound. This section details the standardized protocols for its analysis.

Assay by Titration (USP Method)

This potentiometric titration method determines the purity of potassium phosphate, dibasic.[4][7][9]

3.1.1 Reagents and Equipment

-

1 N Hydrochloric Acid

-

1 N Sodium Hydroxide

-

pH meter with electrodes

-

250-mL beaker

-

Stirrer

3.1.2 Procedure

-

Sample Preparation: Accurately weigh approximately 5.2 g of the this compound sample and transfer it to a 250-mL beaker.[4]

-

Add 50 mL of water and 40.0 mL of 1 N hydrochloric acid.[4]

-

Stir the solution until the sample is completely dissolved.[4]

-

Blank Titration: In a separate 250-mL beaker, prepare a blank by combining 50 mL of water and 40.0 mL of 1 N hydrochloric acid.[4] Titrate the blank potentiometrically with 1 N sodium hydroxide and record the volume consumed.[4]

-

Sample Titration: Titrate the excess acid in the sample solution potentiometrically with 1 N sodium hydroxide to the first inflection point, which occurs at approximately pH 4. Record the buret reading.[4][7]

-

Continue the titration with 1 N sodium hydroxide to the second inflection point, which occurs at about pH 8.8, and record the buret reading.[4][7]

3.1.3 Calculation

-

Subtract the sample titration volume at pH 4 from the blank titration volume to determine the volume of 1 N hydrochloric acid consumed by the sample (Volume A).[4]

-

Calculate the volume of 1 N sodium hydroxide required to titrate between the two inflection points (pH 4 to pH 8.8) (Volume B).[4]

-

The percentage of K₂HPO₄ is calculated based on the volumes A and B.[4] Each mL of volume A of 1 N sodium hydroxide is equivalent to 174.2 mg of K₂HPO₄ when A is less than or equal to B.[4][9] If A is greater than B, each mL of the volume 2B - A of 1 N sodium hydroxide is equivalent to 174.2 mg of K₂HPO₄.[4][9]

A general workflow for the quality control of this compound is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Dibasic Potassium Phosphate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. researchgate.net [researchgate.net]

- 6. nemi.gov [nemi.gov]

- 7. DIBASIC POTASSIUM PHOSPHATE - 2022-04-01 | USP-NF [uspnf.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to Potassium Phosphate, Dibasic, Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Potassium Phosphate, Dibasic, Trihydrate, focusing on its fundamental chemical properties. The information is presented to be a ready reference for laboratory and development use.

Core Chemical Properties

This compound is a hydrated form of dipotassium phosphate.[1][2] It is commonly used in various scientific applications, including as a buffering agent in biochemistry and a component in fertilizers.[3] It is readily soluble in water and appears as white, hygroscopic crystals.[1][3]

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | K₂HPO₄·3H₂O |

| Molecular Weight | 228.22 g/mol [1][3] |

| CAS Number | 16788-57-1[1][4] |

Chemical Identity and Composition

The following diagram illustrates the relationship between the common name of the compound and its core chemical identifiers.

References

"Potassium phosphate, dibasic, trihydrate" CAS number 16788-57-1

An In-depth Technical Guide to Potassium Phosphate, Dibasic, Trihydrate (CAS 16788-57-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (K₂HPO₄·3H₂O), a widely used reagent in scientific research and pharmaceutical development. It covers its chemical and physical properties, key applications, and detailed experimental protocols.

Physicochemical Properties

This compound is a hydrated salt of phosphoric acid, notable for its high water solubility and buffering capacity.[1] It presents as a white, odorless, crystalline solid that is somewhat hygroscopic.[2][3][4]

Table 1: General and Physical Properties

| Property | Value | Citations |

|---|---|---|

| CAS Number | 16788-57-1 | [5][6][7] |

| Molecular Formula | K₂HPO₄·3H₂O | [1][6][7] |

| Molecular Weight | 228.22 g/mol | [2][6][8] |

| Appearance | White crystalline powder | [2][3][9] |

| Melting Point | Decomposes at 340°C (anhydrous substance) | [2][10][11] |

| Bulk Density | ~800 kg/m ³ | [2][11] |

| Solubility | Highly soluble in water | [1][2][9][10] |

| pKa | 7.21 | [2] |

| pH | 9.1 - 9.4 (50 g/L in H₂O at 20-25°C) | [2][11] |

| Stability | Stable under normal conditions; hygroscopic |[2][10] |

Table 2: Reagent Grade Specifications

| Parameter | Specification | Citations |

|---|---|---|

| Assay | ≥98.0% to ≥99.0% | [6][11] |

| Chloride (Cl) | ≤ 0.003% | [6][11] |

| Sulfate (SO₄) | ≤ 0.005% | [6][11] |

| Total Nitrogen (N) | ≤ 0.001% | [6][11] |

| Heavy Metals (as Pb) | ≤ 5 ppm to ≤ 0.001% | [6][11] |

| Iron (Fe) | ≤ 0.001% | [6][11] |

| Sodium (Na) | ≤ 0.05% to ≤ 0.1% | [6][11] |

| Insoluble Matter | ≤ 0.01% |[6] |

Core Applications in Research and Drug Development

This compound is a versatile reagent with numerous applications stemming from its buffering capacity and its role as a source of potassium and phosphate ions.

-

Buffering Agent : Its most common application is in the preparation of buffer solutions for molecular biology, biochemistry, and chromatography.[2][6][12] Phosphate buffers are crucial for maintaining a stable pH in a physiological range for cell culture media, enzyme assays, and protein purification processes.[6][7]

-

Pharmaceutical Formulations : In the pharmaceutical industry, it is used as an excipient for pH regulation and stabilization in both oral and injectable medications.[9][12][13] It can also serve as an electrolyte replenisher in intravenous solutions.[10][13]

-

Protein Crystallization : High concentrations of potassium phosphate are often used as a precipitant in protein crystallization experiments to induce the supersaturation required for crystal formation.[14] It can help achieve the high degree of homogeneity needed for successful crystallization.[14]

-

Cell Culture and Microbiology : It serves as a source of essential phosphate in various media used for culturing microorganisms and in phosphate-buffered saline (PBS) for cell and tissue culture.[3][6][7] Phosphate ions are vital for cellular metabolism, signaling pathways, and nucleic acid structure.[7]

Experimental Protocols and Methodologies

Protocol 1: Preparation of 1 M Potassium Phosphate Buffer Stock Solutions

This protocol details the preparation of 1 M stock solutions of potassium phosphate monobasic (KH₂PO₄) and potassium phosphate dibasic (K₂HPO₄), which are the primary components for creating phosphate buffers of a desired pH.

Materials:

-

Potassium phosphate, monobasic (KH₂PO₄)

-

This compound (K₂HPO₄·3H₂O)

-

High-purity, deionized water

-

Volumetric flasks (1 L)

-

Magnetic stirrer and stir bars

-

Weighing scale

Methodology:

-

Prepare 1 M KH₂PO₄ (Monobasic) Stock Solution:

-

Accurately weigh 136.09 g of potassium phosphate, monobasic.

-

Transfer the powder to a 1 L volumetric flask.

-

Add approximately 800 mL of deionized water.

-

Place a magnetic stir bar in the flask and stir until the solid is completely dissolved.

-

Once dissolved, remove the stir bar and add deionized water to bring the final volume to the 1 L mark (QS).

-

Stopper and invert the flask several times to ensure thorough mixing.

-

-

Prepare 1 M K₂HPO₄ (Dibasic) Stock Solution:

-

Accurately weigh 228.22 g of this compound.

-

Transfer the powder to a 1 L volumetric flask.

-

Add approximately 800 mL of deionized water.

-

Stir with a magnetic stirrer until the solid is completely dissolved.

-

Remove the stir bar and QS to the 1 L mark with deionized water.

-

Stopper and invert the flask to mix completely.

-

-

Create Working Buffer of Desired pH:

-

To create a buffer of a specific pH (e.g., 0.1 M, pH 7.4), mix specific volumes of the 1 M monobasic and 1 M dibasic stock solutions according to established charts or Henderson-Hasselbalch calculations.[15]

-

For example, to make 100 mL of 0.1 M Potassium Phosphate Buffer at pH 7.4 (at 25°C), you would typically mix 1.9 mL of 1 M KH₂PO₄ stock with 8.1 mL of 1 M K₂HPO₄ stock, and then add 90 mL of deionized water.

-

Always verify the final pH with a calibrated pH meter and adjust as necessary.

-

Protocol 2: General Workflow for Protein Crystallization using Vapor Diffusion

This protocol outlines a general method for setting up a protein crystallization experiment using the hanging drop vapor diffusion technique, where potassium phosphate acts as the precipitant.

Materials:

-

Purified protein solution (at a known concentration)

-

Potassium phosphate buffer (prepared as in Protocol 1, at various molarities, e.g., 1.0 M - 2.0 M)

-

Crystallization plates (e.g., 24-well plates)

-

Siliconized glass cover slips

-

Micropipettes and tips

-

Sealing grease or oil

Methodology:

-

Prepare the Reservoir Solution:

-

Pipette 500 µL to 1 mL of the potassium phosphate precipitant solution into the reservoir of a crystallization plate well. The concentration of this solution will drive the diffusion.

-

-

Prepare the Crystallization Drop:

-

On a clean, siliconized cover slip, pipette 1-2 µL of the purified protein solution.

-

Pipette an equal volume (1-2 µL) of the reservoir solution from the well and mix it gently with the protein drop. Avoid introducing bubbles.

-

-

Seal the Well:

-

Carefully invert the cover slip so the drop is suspended "hanging" over the reservoir.

-

Place the cover slip over the well, using sealing grease to create an airtight seal.

-

-

Incubation and Observation:

-

Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

-

Over time, water will evaporate from the drop and diffuse into the more concentrated reservoir solution. This slowly increases the concentration of both the protein and the precipitant in the drop, driving the protein towards supersaturation and, ideally, nucleation and crystal growth.[16]

-

Periodically observe the drops under a microscope over days to weeks, looking for the formation of crystals.

-

Visualizations: Workflows and Chemical Principles

Caption: Workflow for preparing and using a potassium phosphate buffer.

Caption: Equilibrium of the dibasic/monobasic phosphate buffer system.

Safety and Handling

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.[4] Use with adequate ventilation to minimize dust generation and accumulation.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent eye and skin exposure.[4]

-

Hazards : May cause eye, skin, respiratory, and digestive tract irritation.[5] The toxicological properties have not been fully investigated.[5]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][5][10]

-

First Aid : In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If ingested, rinse mouth with water. If inhaled, move to fresh air. Seek medical attention if symptoms occur or persist.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [chemicalbook.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. laballey.com [laballey.com]

- 7. rpicorp.com [rpicorp.com]

- 8. This compound | H7K2O7P | CID 16217523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 16788-57-1(Dipotassium hydrogen phosphate trihydrate) | Kuujia.com [kuujia.com]

- 10. Dipotassium Hydrogen Phosphate Trihydrate CAS 16788-57-1 [homesunshinepharma.com]

- 11. Potassium phosphate dibasic trihydrate | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. annexechem.com [annexechem.com]

- 14. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Potassium Phosphate, Dibasic, Trihydrate in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O), also known as potassium phosphate, dibasic, trihydrate, is a hydrated inorganic salt of phosphoric acid.[1] It presents as a white, crystalline, or granular solid that is highly hygroscopic.[2][3] This compound is of significant interest in various scientific and industrial fields, including pharmaceutical development, molecular biology, and the food industry, primarily due to its excellent buffering capacity and high solubility in water.[1][4] In biopharmaceutical applications, it is a critical component in the formulation of buffers, such as Phosphate-Buffered Saline (PBS), and in media for microbial fermentation and cell culture, where it serves to maintain a stable pH and provide essential phosphate and potassium.[2][5][6] Understanding its solubility characteristics is paramount for its effective use in these applications.

Physicochemical Properties

This compound is characterized by its high water solubility and slight solubility in alcohol.[7] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8] Upon heating, it loses its water of crystallization and, at higher temperatures (above 204°C), converts to tetrapotassium pyrophosphate.[2][7]

| Property | Value | References |

| CAS Number | 16788-57-1 | [3][9] |

| Molecular Formula | K₂HPO₄·3H₂O | [7][9] |

| Molecular Weight | 228.22 g/mol | [7][9] |

| Appearance | White granular solid or needle-like crystals | [2][3] |

| pH | 9.1 - 9.4 (50 g/L in H₂O at 25°C) | [8][10] |

| Melting Point | Decomposes at 340°C (anhydrous form) | [9] |

| Solubility in Alcohol | Poorly soluble / Slightly soluble | [2][7] |

| Sensitivity | Hygroscopic | [8][10][11] |

Aqueous Solubility Data

Potassium phosphate, dibasic, is freely and highly soluble in water.[2][12] The solubility is significantly dependent on temperature, increasing as the temperature rises. The trihydrate form is the stable solid phase at lower temperatures.

The following table summarizes the experimental solubility data for the anhydrous form (K₂HPO₄) in water at various temperatures. These values can be used to calculate the corresponding solubility for the trihydrate form by adjusting for the molecular weight.

| Temperature (°C) | Temperature (K) | Solubility (molality, mol/kg H₂O) | Solubility of K₂HPO₄ ( g/100g H₂O) | Solubility of K₂HPO₄·3H₂O ( g/100g H₂O) | Reference |

| 25.0 | 298.15 | 9.66 | 168.3 | 220.4 | [13][14] |

| 40.0 | 313.15 | 11.53 | 200.9 | 263.0 | [13][14] |

| 55.0 | 328.15 | 13.25 | 230.9 | 302.2 | [13][14] |

| 70.0 | 343.15 | 14.67 | 255.6 | 334.6 | [13][14] |

| 80.0 | 353.15 | 15.63 | 272.4 | 356.5 | [13][14] |

Note: Solubility in g/100g H₂O was calculated from molality data using the molecular weights of K₂HPO₄ (174.18 g/mol ) and K₂HPO₄·3H₂O (228.22 g/mol ).

Additional reported solubility values for the anhydrous form include:

Experimental Protocols for Solubility Determination

The quantitative determination of solubility is crucial for process development and formulation. The data presented above were obtained using precise analytical methods. The following sections detail the methodologies commonly employed for such measurements.

Isothermal Equilibrium Method

This gravimetric method is a standard technique for determining the solubility of a solid in a liquid. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known mass of deionized water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant-temperature water bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, agitation is stopped, and the solid phase is allowed to settle.

-

Sample Withdrawal: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of undissolved solid.

-

Concentration Analysis: The mass of the withdrawn sample is accurately determined. The sample is then dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. The mass of the dissolved solid is determined by the difference in weight.

-

Data Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent (e.g., g/100g H₂O). This procedure is repeated at different temperatures to generate a solubility curve.[15]

Hygrometric Method

The hygrometric method is an alternative technique that involves measuring the water activity of solutions at different concentrations and temperatures.

Methodology:

-

Instrument Setup: A specialized instrument, a hygrometer, is used to measure the water activity (a_w) of a sample in a temperature-controlled chamber.

-

Sample Preparation: A series of aqueous solutions of this compound with known molalities are prepared.

-

Measurement: For each solution, the water activity is measured at a constant, specific temperature. This process is repeated across a range of temperatures.

-

Thermodynamic Modeling: The experimental water activity data are then used in an ion-interaction thermodynamic model (e.g., Pitzer model).

-

Solubility Calculation: The model is used to calculate the thermodynamic properties of the solutions, including the activity coefficients. From these properties, the solubility of the salt at different temperatures can be accurately determined.[13]

Application in Buffer Preparation

The high solubility of potassium phosphate, dibasic, and its buffering capacity make it a cornerstone of many biochemical and pharmaceutical applications. Phosphate buffers are typically prepared by mixing solutions of the dibasic form (K₂HPO₄) and the monobasic form (KH₂PO₄) to achieve a desired pH, usually in the range of 6.0 to 8.0.

Protocol for 0.1 M Potassium Phosphate Buffer (pH ~7.4):

-

Stock Solutions: Prepare 1.0 M stock solutions of Potassium Phosphate Monobasic (KH₂PO₄) and Potassium Phosphate Dibasic (K₂HPO₄ or its trihydrate equivalent, adjusting for molecular weight).

-

Calculation: To prepare 1 liter of a 0.1 M buffer, the volumes of the monobasic and dibasic stock solutions are calculated based on the Henderson-Hasselbalch equation or determined from established tables. For a pH of 7.4, approximately 19 ml of 1.0 M KH₂PO₄ and 81 ml of 1.0 M K₂HPO₄ are required.

-

Mixing: The calculated volumes of the two stock solutions are combined.

-

Volume Adjustment: Deionized water is added to bring the total volume to just under 1 liter.

-

pH Adjustment: The pH of the solution is measured with a calibrated pH meter. Small volumes of the 1.0 M monobasic or dibasic stock solution are added dropwise to adjust the pH to the exact target value (7.4).

-

Final Volume: Once the target pH is reached, the final volume is adjusted to 1 liter with deionized water.

Conclusion

This compound is a highly water-soluble salt, a property that is fundamental to its widespread use in research, pharmaceutical development, and biotechnology. Its solubility increases significantly with temperature, a factor that must be considered in the preparation of concentrated solutions and in crystallization processes. The methodologies outlined provide a framework for the accurate determination of its solubility, while its application in buffer preparation highlights its practical importance in maintaining stable physiological pH conditions for a multitude of biological and chemical systems.

References

- 1. Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. 101.200.202.226 [101.200.202.226]

- 6. medchemexpress.com [medchemexpress.com]

- 7. gjphosphate.com [gjphosphate.com]

- 8. Dipotassium hydrogen phosphate trihydrate | 16788-57-1 [m.chemicalbook.com]

- 9. haihangchem.com [haihangchem.com]

- 10. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]

- 11. Potassium Phosphate Dibasic CAS#: 7758-11-4 [m.chemicalbook.com]

- 12. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pH of 0.1M Potassium Phosphate, Dibasic, Trihydrate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pH of a 0.1M potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) solution. This information is critical for professionals in research, science, and drug development who require precise pH control for a variety of applications, including buffer preparation for enzymatic assays, cell culture media, and formulation studies. This document outlines the theoretical basis for the solution's pH, provides a detailed experimental protocol for its preparation and measurement, and presents the expected quantitative data in a clear, tabular format.

Theoretical Background: The Chemistry of Dibasic Potassium Phosphate in Solution

Potassium phosphate, dibasic (K₂HPO₄), is the salt of a weak acid (dihydrogen phosphate, H₂PO₄⁻) and a strong base (potassium hydroxide, KOH). When dissolved in water, the dibasic phosphate ion (HPO₄²⁻) acts as a weak base, accepting a proton from water to establish an equilibrium with the dihydrogen phosphate ion (H₂PO₄⁻) and hydroxide ions (OH⁻). This equilibrium is what governs the pH of the solution.

The relevant dissociation equilibria for phosphoric acid (H₃PO₄) are:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ ≈ 2.15) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.21) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ ≈ 12.32)

For a solution of K₂HPO₄, the key equilibrium is the one involving the HPO₄²⁻ ion acting as a base:

HPO₄²⁻ + H₂O ⇌ H₂PO₄⁻ + OH⁻

The pH of a 0.1M solution of potassium phosphate, dibasic, is expected to be alkaline. Based on product specifications from various chemical suppliers, the typical pH range for a 0.1M solution at 25°C is between 9.0 and 9.4.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to a 0.1M this compound solution.

| Parameter | Value | Reference |

| Chemical Formula | K₂HPO₄·3H₂O | [1] |

| Molecular Weight | 228.22 g/mol | [1] |

| Concentration | 0.1 M (mol/L) | - |

| Expected pH at 25°C | 9.0 - 9.4 | [1][2][3] |

| pKa₂ of Phosphoric Acid | 7.21 | [4][5] |

| pKa₃ of Phosphoric Acid | 12.32 | [6] |

Experimental Protocol: Preparation and pH Measurement of 0.1M K₂HPO₄·3H₂O

This section provides a detailed methodology for the preparation of a 0.1M this compound solution and the subsequent measurement of its pH.

Materials and Equipment

-

This compound (K₂HPO₄·3H₂O) (Assay ≥ 98.0 %)

-

Deionized or distilled water

-

Analytical balance

-

1000 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter with a temperature probe

-

Standard pH buffers (e.g., pH 7.00, 10.00)

Solution Preparation

-

Calculate the required mass: To prepare 1000 mL (1 L) of a 0.1M solution, the required mass of K₂HPO₄·3H₂O is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L × 1.0 L × 228.22 g/mol = 22.822 g

-

-

Weighing: Accurately weigh 22.822 g of this compound using an analytical balance.

-

Dissolving: Transfer the weighed solid into a 1000 mL beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the solid has completely dissolved.

-

Final Volume Adjustment: Carefully transfer the dissolved solution into a 1000 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure all the solute is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.

pH Measurement

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7.00 and pH 10.00). Ensure the temperature of the standard buffers and the sample solution are the same, or use a pH meter with automatic temperature compensation.

-

Measurement: Immerse the calibrated pH electrode and temperature probe into the prepared 0.1M K₂HPO₄ solution. Allow the reading to stabilize before recording the pH value.

Diagrams

Phosphate Buffer System Equilibria

The following diagram illustrates the equilibria of the different phosphate species in an aqueous solution. For a solution of dibasic potassium phosphate, the equilibrium between HPO₄²⁻ and H₂PO₄⁻ is the most relevant for determining the pH.

Caption: Equilibria of phosphoric acid species in water.

Experimental Workflow

This diagram outlines the key steps in the preparation and pH measurement of the 0.1M this compound solution.

Caption: Workflow for preparing and measuring the pH of the solution.

References

The Role of Dipotassium Hydrogen Phosphate Trihydrate as a Buffering Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O), a widely used buffering agent in various scientific and pharmaceutical applications. This document details its chemical properties, buffer preparation protocols, and its critical role in maintaining pH in experimental and manufacturing settings.

Core Concepts: The Chemistry of Phosphate Buffers

Dipotassium hydrogen phosphate, also known as potassium phosphate dibasic, is a key component of phosphate buffers.[1][2][3] These buffers are effective in the neutral to slightly alkaline pH range, making them suitable for a vast array of biological and chemical systems.[4] The buffering capacity of the phosphate system relies on the equilibrium between the monobasic dihydrogen phosphate ion (H₂PO₄⁻) and the dibasic monohydrogen phosphate ion (HPO₄²⁻).

The relevant acid-base equilibrium is:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

The effectiveness of this buffer system is centered around its second dissociation constant (pKa₂), which is approximately 7.21 at 25°C.[5][6] This pKa value is close to the physiological pH of most biological systems, which is a primary reason for its widespread use.[7]

Quantitative Data for Buffer Preparation

The precise pH of a phosphate buffer is dependent on the relative concentrations of the monobasic and dibasic forms, as described by the Henderson-Hasselbalch equation.[1][6][8] Furthermore, the pKa of the phosphate buffer is influenced by temperature and ionic strength.[7][9][10][11]

Table 1: Physicochemical Properties of Dipotassium Hydrogen Phosphate Trihydrate

| Property | Value |

| Chemical Formula | K₂HPO₄·3H₂O[7] |

| Molar Mass | 228.22 g/mol [7] |

| Appearance | White, crystalline or granular solid[12] |

| Solubility in Water | Highly soluble[2][3][12] |

| pKa₂ (25°C) | ~7.21[5][6] |

Table 2: pKa of the H₂PO₄⁻/HPO₄²⁻ Equilibrium at Different Temperatures

| Temperature (°C) | pKa₂ |

| 4 | 7.29 |

| 25 | 7.21 |

| 37 | 7.185 |

Note: The pH of phosphate buffers generally decreases with increasing temperature.[9][13] A buffer prepared at 25°C will have a slightly higher pH at 4°C and a slightly lower pH at 37°C.[9]

Table 3: Preparation of 0.1 M Potassium Phosphate Buffer at 25°C

To prepare 1 liter of a 0.1 M potassium phosphate buffer, mix the indicated volumes of 0.1 M potassium dihydrogen phosphate (KH₂PO₄, monobasic) and 0.1 M dipotassium hydrogen phosphate (K₂HPO₄, dibasic) stock solutions.

| Desired pH | Volume of 0.1 M KH₂PO₄ (mL) | Volume of 0.1 M K₂HPO₄ (mL) |

| 6.0 | 877 | 123 |

| 6.2 | 815 | 185 |

| 6.4 | 735 | 265 |

| 6.6 | 625 | 375 |

| 6.8 | 510 | 490 |

| 7.0 | 390 | 610 |

| 7.2 | 280 | 720 |

| 7.4 | 190 | 810 |

| 7.6 | 130 | 870 |

| 7.8 | 85 | 915 |

| 8.0 | 53 | 947 |

Experimental Protocols

Preparation of a 0.1 M Potassium Phosphate Buffer, pH 7.4

This protocol details the preparation of 1 liter of a 0.1 M potassium phosphate buffer with a target pH of 7.4.

Materials:

-

Potassium dihydrogen phosphate (KH₂PO₄), anhydrous (M.W. 136.09 g/mol )

-

Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) (M.W. 228.22 g/mol )

-

Distilled or deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

Hydrochloric acid (HCl) and Potassium hydroxide (KOH) solutions for pH adjustment (optional)

Procedure:

-

Prepare Stock Solutions (0.1 M):

-

0.1 M KH₂PO₄ (Monobasic): Dissolve 13.61 g of KH₂PO₄ in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and add water to the mark.

-

0.1 M K₂HPO₄·3H₂O (Dibasic): Dissolve 22.82 g of K₂HPO₄·3H₂O in approximately 800 mL of distilled water. Transfer to a 1 L volumetric flask and add water to the mark.

-

-

Mix Stock Solutions:

-

In a clean beaker or flask, combine 190 mL of the 0.1 M KH₂PO₄ stock solution with 810 mL of the 0.1 M K₂HPO₄·3H₂O stock solution. This will result in a total volume of 1 L.

-

-

pH Verification and Adjustment:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

If the pH is not exactly 7.4, adjust by adding small volumes of dilute HCl to lower the pH or dilute KOH to raise the pH.

-

-

Final Volume and Storage:

-

Once the desired pH is achieved, transfer the buffer to a clean, labeled bottle.

-

For long-term storage, sterile filter the buffer and store at room temperature or 4°C.[14]

-

Calculation using the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation allows for the calculation of the required amounts of the acidic and basic components to achieve a desired pH.[1][6][8]

Equation:

pH = pKa + log ([Base] / [Acid])

Where:

-

pH is the desired buffer pH

-

pKa is the acid dissociation constant (for phosphate, pKa₂ ≈ 7.21)

-

[Base] is the concentration of the dibasic form (K₂HPO₄)

-

[Acid] is the concentration of the monobasic form (KH₂PO₄)

Visualizing Workflows with Potassium Phosphate Buffers

The following diagrams, created using the DOT language for Graphviz, illustrate common experimental workflows where dipotassium hydrogen phosphate trihydrate plays a crucial role as a buffering agent.

References

- 1. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.org [static.igem.org]

- 4. echemi.com [echemi.com]

- 5. Phosphate Buffer Issues [chem.fsu.edu]

- 6. study.com [study.com]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. 101.200.202.226 [101.200.202.226]

- 10. lclane.net [lclane.net]

- 11. [PDF] The Influence of Ionic Strength on Apparent and Thermodynamic Parameters ( Ka , pKa ’ s ) for HF and Phosphate Buffer Capacities | Semantic Scholar [semanticscholar.org]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. stjohnslabs.com [stjohnslabs.com]

A Technical Guide to Potassium Phosphate, Dibasic, Trihydrate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O), a critical reagent in a multitude of biological applications. We will explore its fundamental physicochemical properties, its role as a premier buffering agent, its applications in cell culture and biochemical assays, and its significance in drug formulation and cellular signaling.

Core Physicochemical Properties

Dipotassium hydrogen phosphate, in its trihydrate form, is a white, granular, and hygroscopic solid.[1] It is highly soluble in water but only slightly soluble in alcohol.[2][3] Its utility in biological research is primarily due to its buffering capacity near physiological pH. The properties of the anhydrous and trihydrate forms are summarized below.

Table 1: Physicochemical Properties of Potassium Phosphate, Dibasic

| Property | Value (Trihydrate) | Value (Anhydrous) | Reference |

|---|---|---|---|

| Chemical Formula | K₂HPO₄·3H₂O | K₂HPO₄ | [3] |

| Molar Mass | 228.22 g/mol | 174.18 g/mol | [3][4] |

| Appearance | White granular powder/crystals | White deliquescent powder | [1][2] |

| Solubility in Water | Readily soluble | 149.25 g/100 mL (20 °C) | [1][2] |

| pH (1% solution) | 8.7 - 9.4 | 8.5 - 9.6 | [5][6] |

| Phosphoric Acid pKa Values | pKa1: 2.14, pKa2: 7.20, pKa3: 12.37 | pKa1: 2.14, pKa2: 7.20, pKa3: 12.37 |[7][8][9][10] |

The Central Role as a Buffering Agent

The effectiveness of phosphate buffers stems from the three ionization states of phosphoric acid.[7][8] The equilibrium between the monobasic (KH₂PO₄) and dibasic (K₂HPO₄) forms has a pKa of 7.20, making it an excellent buffer for maintaining pH in the physiological range of 6.8 to 7.4.[7][10] In this range, the dihydrogen phosphate ion (H₂PO₄⁻) acts as the weak acid, and the hydrogen phosphate ion (HPO₄²⁻) acts as its conjugate base.

This buffering system is a cornerstone of many biological experiments, including enzyme assays, protein purification, and cell culture, where maintaining a stable pH is paramount for molecular structure and function.[11][12]

Key Applications in Research and Development

Potassium phosphate is a standard component in a wide variety of microbial and mammalian cell culture media.[13][14] It serves two primary functions:

-

pH Maintenance: It helps maintain the pH of the culture medium within the narrow physiological range required for cell viability and growth.[15]

-

Nutrient Source: It provides essential phosphate, which is integral for cellular energy metabolism (ATP), nucleic acid (DNA/RNA) synthesis, and the formation of phospholipids for cell membranes.[16][17][18][19]

One of the most common applications is in the preparation of Phosphate-Buffered Saline (PBS), an isotonic solution non-toxic to cells.[20][21]

Table 2: Example Composition for 1L of 1x Phosphate-Buffered Saline (PBS), pH 7.4

| Reagent | Molar Mass ( g/mol ) | Mass (g) | Final Concentration (mM) | Reference |

|---|---|---|---|---|

| NaCl | 58.44 | 8.0 | 137 | [20] |

| KCl | 74.55 | 0.2 | 2.7 | [20] |

| Na₂HPO₄ (dibasic, anhydrous) | 141.96 | 1.44 | 10 | [20] |

| KH₂PO₄ (monobasic, anhydrous) | 136.09 | 0.24 | 1.8 |[20][22] |

The stable pH environment provided by potassium phosphate buffers is critical for studying enzymatic reactions. In particular, in vitro kinase assays, which measure the transfer of a phosphate group from ATP to a substrate, rely heavily on phosphate buffers.[23] The buffer ensures optimal kinase activity and prevents denaturation, though it's important to note that high concentrations of phosphate can sometimes inhibit certain enzymatic reactions or cause precipitation of divalent cations like Ca²⁺ and Mg²⁺.[11][24]

In the pharmaceutical industry, dipotassium phosphate is widely used as an excipient.[19][25][26] Its primary functions include:

-

Buffering Agent: It maintains the pH of liquid formulations, such as injectable drugs, which is crucial for the stability, solubility, and efficacy of the active pharmaceutical ingredient (API).[25]

-

Stabilizer and Emulsifier: It helps maintain the texture and consistency of various formulations.[19]

-

Sequestrant: It can chelate metal ions that might otherwise catalyze the degradation of the API.[12]

Its use in intravenous solutions is also critical for correcting electrolyte imbalances, specifically hypophosphatemia (low phosphate) and hypokalemia (low potassium).[19]

Phosphate in Cellular Signaling

Phosphate is a fundamental signaling molecule.[16][27] The reversible addition and removal of phosphate groups to proteins—a process known as phosphorylation and dephosphorylation—is the most common post-translational modification. This process acts as a molecular switch that regulates protein activity, localization, and interactions.

-

Kinases: These enzymes catalyze the transfer of a phosphate group (typically from ATP) onto specific serine, threonine, or tyrosine residues of a protein.[23]

-

Phosphatases: These enzymes remove phosphate groups from proteins.

The balance between kinase and phosphatase activity is a tightly regulated mechanism that controls virtually all cellular processes, including cell growth, differentiation, and metabolism.[17][27] Extracellular phosphate levels can also trigger specific signaling pathways, such as the Raf/MEK/ERK and Akt pathways, influencing gene expression.[16][27]

Experimental Protocols

Detailed and reproducible protocols are essential for research. Below are methodologies for the preparation of a standard potassium phosphate buffer and a generalized workflow for an in vitro kinase assay.

This protocol involves preparing stock solutions of monobasic and dibasic potassium phosphate and mixing them to achieve the desired pH.

Methodology:

-

Prepare Stock Solutions:

-

1 M KH₂PO₄ (Monobasic): Dissolve 136.09 g of KH₂PO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.

-

1 M K₂HPO₄ (Dibasic): Dissolve 174.18 g of K₂HPO₄ in 800 mL of deionized water. Adjust the final volume to 1 L.

-

-

Mix for Target pH: To prepare 1 L of 0.1 M buffer at pH 7.4, combine the following in ~900 mL of deionized water:

-

19 mL of 1 M KH₂PO₄ solution.

-

81 mL of 1 M K₂HPO₄ solution.

-

-

pH Verification and Adjustment: Place the solution on a magnetic stirrer and measure the pH using a calibrated pH meter. Adjust the pH to exactly 7.4 by adding small volumes of the 1 M monobasic stock (to lower pH) or the 1 M dibasic stock (to raise pH).

-

Final Volume: Once the pH is correct, transfer the solution to a 1 L graduated cylinder and add deionized water to reach a final volume of 1 L.

-

Sterilization: For biological applications, sterilize the buffer by autoclaving or by passing it through a 0.22 µm filter.[20][21]

This protocol outlines a typical workflow for measuring kinase activity using a synthetic peptide substrate. This is often performed in a 96- or 384-well plate format.[28]

Methodology:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing all components except the final initiating reagent (e.g., ATP or kinase). A typical mix includes:

-

Enzyme Preparation: Prepare serial dilutions of the kinase enzyme in a suitable enzyme dilution buffer (e.g., the assay buffer supplemented with 1 mg/mL BSA to prevent non-specific adsorption).[28]

-

Initiate Reaction:

-

Aliquot the master mix into the wells of a microplate equilibrated at the assay temperature (e.g., 30 °C).[29]

-

To start the reaction, add a small volume of the diluted kinase to the wells. For "no-enzyme" controls, add only the enzyme dilution buffer.

-

Alternatively, the reaction can be initiated by adding ATP.

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes).[29]

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or SDS-PAGE loading buffer).[29] Detect the amount of phosphorylated product using an appropriate method, such as:

Conclusion

This compound is an indispensable tool in biological and pharmaceutical sciences. Its robust buffering capacity around physiological pH, coupled with its role as a source of essential ions, makes it a fundamental component of countless experimental systems. From maintaining the viability of cells in culture to ensuring the stability of therapeutic proteins, its applications are both broad and critical. A thorough understanding of its properties and protocols for its use is essential for any researcher in the life sciences.

References

- 1. Page loading... [guidechem.com]

- 2. Dipotassium phosphate - Wikipedia [en.wikipedia.org]

- 3. gjphosphate.com [gjphosphate.com]

- 4. This compound | H7K2O7P | CID 16217523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium Phosphate, Dibasic | K2HPO4 | CID 24450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jostchemical.com [jostchemical.com]

- 7. Phosphoric acid - Wikipedia [en.wikipedia.org]

- 8. Phosphoric Acid [commonorganicchemistry.com]

- 9. global.oup.com [global.oup.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Potassium Phosphate Dibasic | 7758-11-4 [chemicalbook.com]

- 13. 101.200.202.226 [101.200.202.226]

- 14. mpbio.com [mpbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. What is the mechanism of Dipotassium phosphate? [synapse.patsnap.com]

- 20. stjohnslabs.com [stjohnslabs.com]

- 21. mlsu.ac.in [mlsu.ac.in]

- 22. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 23. benchchem.com [benchchem.com]

- 24. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 25. nbinno.com [nbinno.com]

- 26. pharmaexcipients.com [pharmaexcipients.com]

- 27. journals.physiology.org [journals.physiology.org]

- 28. bioscience.co.uk [bioscience.co.uk]

- 29. benchchem.com [benchchem.com]

- 30. In vitro kinase assay [bio-protocol.org]

Methodological & Application

Application Note: Preparation of Potassium Phosphate Buffer Solution Using the Trihydrate Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phosphate buffer is a commonly used buffer system in biological and biochemical research due to its buffering capacity within the physiological pH range of 5.8 to 8.0.[1] This buffer is highly soluble in water and provides a stable ionic environment for a variety of applications, including enzyme assays, protein purification, and cell culture. This application note provides a detailed protocol for the preparation of a potassium phosphate buffer solution using the trihydrate form of dibasic potassium phosphate (K₂HPO₄·3H₂O), which is a common commercially available salt.

Principle

A phosphate buffer solution consists of a mixture of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, monohydrogen phosphate (HPO₄²⁻). The equilibrium between these two species allows the buffer to resist changes in pH. The desired pH of the buffer is achieved by adjusting the ratio of the monobasic and dibasic forms, a principle described by the Henderson-Hasselbalch equation. When using hydrated forms of the phosphate salts, it is crucial to use their correct molecular weights for accurate molarity calculations.

Data Presentation

Accurate preparation of the buffer requires precise measurements based on the correct molecular weights of the compounds used. The table below summarizes the key quantitative data for the anhydrous and trihydrate forms of the potassium phosphate salts.

| Compound | Formula | Molar Mass ( g/mol ) | Form |

| Monobasic Potassium Phosphate | KH₂PO₄ | 136.09[2][3] | Anhydrous |

| Dibasic Potassium Phosphate | K₂HPO₄ | 174.18 | Anhydrous |

| Dibasic Potassium Phosphate Trihydrate | K₂HPO₄·3H₂O | 228.22[4] | Trihydrate |

Experimental Protocol

This protocol outlines the preparation of 1 liter of a 0.1 M potassium phosphate buffer at pH 7.4 using monobasic potassium phosphate (anhydrous) and dibasic potassium phosphate trihydrate.

Materials:

-

Monobasic potassium phosphate (KH₂PO₄), anhydrous

-

Dibasic potassium phosphate trihydrate (K₂HPO₄·3H₂O)

-

Deionized or distilled water

-

Beakers

-

Graduated cylinders

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

pH meter

-

Weighing balance

Procedure:

-

Calculate the required amounts of the acidic and basic forms:

-

The Henderson-Hasselbalch equation is used for this calculation: pH = pKa + log ([Base] / [Acid])

-

The pKa for the H₂PO₄⁻/HPO₄²⁻ equilibrium is approximately 7.21.

-

For a pH of 7.4: 7.4 = 7.21 + log ([K₂HPO₄] / [KH₂PO₄]) 0.19 = log ([K₂HPO₄] / [KH₂PO₄]) 10^0.19 = [K₂HPO₄] / [KH₂PO₄] 1.55 ≈ [K₂HPO₄] / [KH₂PO₄]

-

For a 0.1 M buffer, the sum of the concentrations of the acid and base is 0.1 M: [KH₂PO₄] + [K₂HPO₄] = 0.1 M

-

Solving these two simultaneous equations gives: [KH₂PO₄] ≈ 0.039 M [K₂HPO₄] ≈ 0.061 M

-

-

Calculate the mass of each component:

-

Monobasic potassium phosphate (KH₂PO₄): Mass = 0.039 mol/L * 1 L * 136.09 g/mol ≈ 5.31 g

-

Dibasic potassium phosphate trihydrate (K₂HPO₄·3H₂O): Mass = 0.061 mol/L * 1 L * 228.22 g/mol ≈ 13.92 g

-

-

Dissolve the components:

-

Add approximately 800 mL of deionized water to a beaker.

-

Place the beaker on a magnetic stirrer and add the stir bar.

-

Weigh out and add 5.31 g of KH₂PO₄ to the water and stir until fully dissolved.

-

Weigh out and add 13.92 g of K₂HPO₄·3H₂O to the same solution and stir until fully dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the buffer solution and monitor the pH.

-

If necessary, adjust the pH to 7.4 by adding small amounts of a concentrated solution of the appropriate phosphate salt (e.g., 1 M K₂HPO₄ to increase pH or 1 M KH₂PO₄ to decrease pH). Alternatively, a dilute solution of KOH or H₃PO₄ can be used for fine adjustments.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Storage:

-

Store the buffer solution in a tightly sealed container at room temperature or refrigerated. For long-term storage, refrigeration is recommended to inhibit microbial growth.

-

Logical Workflow for Buffer Preparation

Caption: Workflow for preparing a potassium phosphate buffer.

References

Application Notes and Protocols: Potassium Phosphate, Dibasic, Trihydrate in Cell Culture Media Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) is a critical component in the preparation of cell culture media, serving multiple essential functions to ensure optimal cell growth and viability.[1][2][3] As a highly soluble and biocompatible salt, it is a primary source of phosphate and potassium ions, which are integral to numerous cellular processes.[1][4][5] Furthermore, its buffering capacity is vital for maintaining a stable physiological pH in the culture environment, a critical factor for the success of in vitro cell culture experiments.[2][5] These application notes provide a comprehensive overview of the roles of this compound in cell culture, along with detailed protocols for its use in media preparation.

Key Applications in Cell Culture

-

pH Buffering: The phosphate buffer system, typically a combination of monobasic and dibasic potassium phosphate, is highly effective at maintaining a stable pH in the physiological range (typically pH 7.2-7.4) required for most mammalian cell lines.[2][5][6] This buffering action is crucial to counteract the metabolic byproducts of cells, such as lactic acid, which can otherwise lead to a detrimental drop in pH.

-

Nutrient Source: Potassium phosphate provides essential phosphorus, a key component of nucleic acids (DNA and RNA), phospholipids in cell membranes, and adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Potassium is a vital cation for maintaining membrane potential and the function of many enzymes.[7][8]

-

Metabolic and Signaling Roles: Phosphate ions are actively involved in cellular metabolism, particularly in the glycolytic pathway and energy production.[2] Extracellular phosphate can also act as a signaling molecule, influencing various cellular pathways, including the Raf/MEK/ERK pathway, which is involved in cell proliferation and differentiation.[9][10]

Chemical and Physical Properties

A clear understanding of the properties of this compound is essential for accurate media preparation.

| Property | Value |

| Chemical Formula | K₂HPO₄·3H₂O[5] |

| Molecular Weight | 228.22 g/mol [5] |

| Appearance | White, hygroscopic crystalline powder[1][6] |

| Solubility in Water | Highly soluble (e.g., 100 mg/ml)[11] |

| CAS Number | 16788-57-1[5] |

Protocols

Protocol 1: Preparation of a 1 M Potassium Phosphate Stock Solution (pH 7.4)

This protocol describes the preparation of a 1 M sterile stock solution of potassium phosphate buffer at pH 7.4, which can be diluted for use in various cell culture media and buffers like Phosphate Buffered Saline (PBS).

Materials:

-

Potassium phosphate, monobasic (KH₂PO₄)

-

This compound (K₂HPO₄·3H₂O)

-

Cell culture grade water

-

Sterile graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Sterile filtration unit (0.22 µm filter)

-

Sterile storage bottles

Procedure:

-

Prepare Stock Solutions:

-

1 M Potassium Phosphate, Monobasic (KH₂PO₄): Dissolve 136.09 g of KH₂PO₄ in 800 mL of cell culture grade water. Adjust the final volume to 1 L with water.

-

1 M this compound (K₂HPO₄·3H₂O): Dissolve 228.22 g of K₂HPO₄·3H₂O in 800 mL of cell culture grade water. Adjust the final volume to 1 L with water.

-

-

Mix Stock Solutions: To prepare 1 L of 1 M potassium phosphate buffer at pH 7.4, combine the following volumes of the stock solutions in a sterile beaker with a magnetic stir bar:

-

190 mL of 1 M KH₂PO₄ solution

-

810 mL of 1 M K₂HPO₄·3H₂O solution

-

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Measure the pH of the mixed solution. It should be approximately 7.4.

-

If necessary, adjust the pH by adding small volumes of the 1 M KH₂PO₄ solution to lower the pH or the 1 M K₂HPO₄·3H₂O solution to raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final buffer solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

-

Label the bottle clearly with the name of the solution, concentration, pH, and date of preparation.

-

Store the stock solution at 2-8°C.

-

Protocol 2: Preparation of 1 L of Powdered Cell Culture Medium (e.g., DMEM)

This protocol provides a general procedure for preparing cell culture medium from a powdered formulation that includes potassium phosphate.

Materials:

-

Powdered cell culture medium (containing K₂HPO₄)

-

Cell culture grade water

-

Sodium bicarbonate (NaHCO₃)

-

1 N Hydrochloric acid (HCl) for pH adjustment

-

1 N Sodium hydroxide (NaOH) for pH adjustment

-

Sterile graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Sterile filtration unit (0.22 µm filter)

-

Sterile media storage bottles

Procedure:

-

Dissolve Powdered Medium:

-

To a sterile beaker containing approximately 900 mL of cell culture grade water at room temperature, slowly add the powdered medium while gently stirring.[12] Do not heat the water.

-

Rinse the inside of the media package with a small amount of water to ensure all the powder is transferred. Continue stirring until the powder is completely dissolved.

-

-

Add Sodium Bicarbonate:

-

Refer to the manufacturer's instructions for the specific amount of sodium bicarbonate to add. Dissolve the required amount of NaHCO₃ in the medium solution.

-

-

pH Adjustment:

-

Allow the solution to stir for at least 30 minutes to allow gases to dissolve and the pH to stabilize.

-

Calibrate the pH meter.

-

Measure the pH of the medium. The target pH is typically 0.1 to 0.3 units below the final desired pH, as filtration can slightly increase the pH.[12]

-

Adjust the pH using 1 N HCl or 1 N NaOH as needed. Add the acid or base dropwise while continuously monitoring the pH.

-

-

Final Volume Adjustment:

-

Add cell culture grade water to bring the final volume to 1 L.

-

-

Sterilization and Storage:

-

Sterilize the medium immediately by filtering it through a 0.22 µm sterile filtration unit into sterile media bottles.

-

Label the bottles with the medium name, date of preparation, and any supplements added.

-

Store the prepared medium at 2-8°C, protected from light.

-

Quantitative Data

Table 1: Preparation of 0.1 M Potassium Phosphate Buffer Solutions at 25°C

This table provides the required volumes of 1 M monobasic and dibasic potassium phosphate stock solutions to prepare 1 L of 0.1 M potassium phosphate buffer at various pH values.

| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |

| 6.6 | 64.0 | 36.0 |

| 6.8 | 53.0 | 47.0 |

| 7.0 | 42.2 | 57.8 |

| 7.2 | 33.6 | 68.4 |

| 7.4 | 22.4 | 77.6 |

| 7.6 | 15.6 | 84.4 |

Note: The pH of phosphate buffers can be affected by temperature and concentration. It is always recommended to verify the final pH with a calibrated pH meter.[6]

Table 2: Osmolality of Potassium Phosphate Solutions

The osmolality of the cell culture medium is a critical parameter that affects cell viability. Potassium phosphate contributes to the overall osmolality.

| Solution | Approximate Osmolality (mOsm/L) |

| Potassium Phosphate Injection | 7400[13] |

| Parenteral Nutrition formulas with potassium phosphate | Can be high; solutions > 900 mOsm/L require central line administration[14] |

Note: The final osmolality of the cell culture medium should be measured and adjusted to be within the optimal range for the specific cell line being cultured (typically 280-320 mOsm/kg).

Visualizations

Caption: Workflow for preparing cell culture media.

References

- 1. nbinno.com [nbinno.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Research Products International Corp Potassium Phosphate Dibasic Trihydrate, | Fisher Scientific [fishersci.com]

- 5. rpicorp.com [rpicorp.com]

- 6. 101.200.202.226 [101.200.202.226]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Functional interactions between potassium and phosphate homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]

- 13. globalrph.com [globalrph.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Protein Crystallization with Potassium Phosphate, Dibasic, Trihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing potassium phosphate, dibasic, trihydrate (K₂HPO₄·3H₂O) in protein crystallization experiments. Potassium phosphate is a widely employed reagent in structural biology, valued for its dual functionality as both a precipitant and a buffering agent. Its ability to induce protein supersaturation is crucial for the formation of well-ordered crystals suitable for X-ray diffraction analysis.

Role of Potassium Phosphate in Protein Crystallization

Potassium phosphate facilitates protein crystallization primarily by acting as a salting-out agent. At high concentrations, phosphate ions effectively compete with the protein for water molecules, reducing the protein's solubility and promoting the formation of a supersaturated state necessary for nucleation and crystal growth.[1][2] The dibasic form (K₂HPO₄), often used in conjunction with the monobasic form (KH₂PO₄), allows for precise pH control, a critical parameter in protein crystallization.[3][4] The pH of the solution influences the surface charge of the protein, which in turn affects protein-protein interactions and crystal packing.[5]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of potassium phosphate in protein crystallization.

Table 1: Typical Concentration and pH Ranges for Initial Crystallization Screening

| Parameter | Range | Source(s) |

| Total Phosphate Concentration | 0.8 M - 1.8 M | [6] |

| pH | 5.0 - 8.2 | [6] |

Table 2: Example Crystallization Condition for a Specific Protein

| Protein | Precipitant Composition | Final pH | Reference |

| Glycinamide Ribotide Transformylase (native form) | 0.6 M - 1.0 M Sodium-Potassium Phosphate, 0.4 M - 1.0 M Ammonium Sulfate | Not specified | [7] |

Table 3: Preparation of 0.1 M Potassium Phosphate Buffer Solutions at 25°C

This table provides the volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ stock solutions required to prepare a 1 L solution of 0.1 M potassium phosphate buffer at various pH values.

| Desired pH | Volume of 1 M K₂HPO₄ (mL) | Volume of 1 M KH₂PO₄ (mL) |

| 5.8 | 8.5 | 91.5 |

| 6.0 | 13.2 | 86.8 |

| 6.2 | 19.2 | 80.8 |

| 6.4 | 27.8 | 72.2 |

| 6.6 | 38.1 | 61.9 |

| 6.8 | 49.7 | 50.3 |

| 7.0 | 61.5 | 38.5 |

| 7.2 | 71.7 | 28.3 |

| 7.4 | 80.2 | 19.8 |

| 7.6 | 86.6 | 13.4 |

| 7.8 | 90.8 | 9.2 |

| 8.0 | 94.0 | 6.0 |

| Data adapted from Fisher Scientific resources.[8] |

Experimental Protocols

Preparation of Potassium Phosphate Stock Solutions

Objective: To prepare 1 M stock solutions of this compound and potassium phosphate, monobasic, which will be used to create crystallization screening and optimization solutions.

Materials:

-

This compound (K₂HPO₄·3H₂O, MW: 228.22 g/mol )

-

Potassium phosphate, monobasic (KH₂PO₄, MW: 136.09 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Sterile glassware (volumetric flasks, beakers)

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

Protocol for 1 M K₂HPO₄ Stock Solution:

-

Weigh out 228.22 g of this compound.

-

Transfer the powder to a 1 L volumetric flask.

-

Add approximately 800 mL of high-purity water.

-

Dissolve the powder completely using a magnetic stirrer.

-

Once dissolved, bring the final volume to 1 L with high-purity water.

-

Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.

-

Label the bottle clearly and store at room temperature.

Protocol for 1 M KH₂PO₄ Stock Solution:

-

Weigh out 136.09 g of potassium phosphate, monobasic.

-

Transfer the powder to a 1 L volumetric flask.

-

Add approximately 800 mL of high-purity water.

-

Dissolve the powder completely using a magnetic stirrer.

-

Once dissolved, bring the final volume to 1 L with high-purity water.

-

Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.

-

Label the bottle clearly and store at room temperature.

Initial Crystallization Screening using Hanging Drop Vapor Diffusion

Objective: To identify initial crystallization "hits" for a target protein using a range of potassium phosphate concentrations and pH values.

Materials:

-

Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)[2][9]

-

1 M K₂HPO₄ and 1 M KH₂PO₄ stock solutions

-

24-well or 96-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

-

Sealing grease or tape

Protocol:

-

Prepare Reservoir Solutions: In each well of the crystallization plate, prepare 500 µL of the screening solution by mixing the 1 M K₂HPO₄ and 1 M KH₂PO₄ stocks to achieve the desired final phosphate concentration and pH (refer to Tables 1 and 3).

-

Prepare the Drop: On a clean cover slip, pipette 1 µL of the purified protein solution.

-

Add 1 µL of the reservoir solution from the corresponding well to the protein drop.

-

Seal the Well: Carefully invert the cover slip and place it over the well, ensuring an airtight seal with the grease or tape.

-

Incubate: Transfer the plate to a stable temperature environment (e.g., 4°C or 20°C) and protect it from vibrations.

-

Monitor for Crystal Growth: Regularly inspect the drops under a microscope over a period of several days to weeks, looking for the formation of crystals, precipitates, or other changes.

Visualizations

Caption: Workflow for a typical protein crystallization experiment using potassium phosphate.

Caption: Principle of preparing a potassium phosphate buffer by mixing monobasic and dibasic forms.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Phosphate Buffer [novoprolabs.com]

- 4. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hamptonresearch.com [hamptonresearch.com]

- 7. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Preparation of 0.1 M Potassium Phosphate Buffer at 25 °C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium phosphate buffer is a widely used buffer system in biological and biochemical research due to its high buffering capacity and water solubility.[1][2] Gomori buffers, which are the most common type of phosphate buffers, are created from a mixture of monobasic dihydrogen phosphate (KH₂PO₄) and dibasic monohydrogen phosphate (K₂HPO₄).[1] This combination allows for effective buffering in the pH range of 5.8 to 8.0.[1] Phosphoric acid is a triprotic acid with pKa values of 2.15, 7.20, and 12.32 at 25 °C.[3] The second pKa value (7.20) is central to the buffering capacity of the potassium phosphate system around neutral pH. The preparation of this buffer requires precise measurements of the components to achieve the desired pH. This document provides a detailed protocol for the preparation of a 0.1 M potassium phosphate buffer at 25 °C.

Materials and Reagents

Reagents:

-

Potassium phosphate, monobasic (KH₂PO₄)

-

Potassium phosphate, dibasic (K₂HPO₄)

-

Distilled or deionized water

-

Potassium hydroxide (KOH) solution (for pH adjustment, if necessary)

-

Hydrochloric acid (HCl) solution (for pH adjustment, if necessary)

Equipment:

-

Analytical balance

-

pH meter calibrated at 25 °C

-

Magnetic stirrer and stir bars

-

Volumetric flasks (1 L)

-

Graduated cylinders

-

Beakers

-

Storage bottles

Data Presentation

The key components for preparing a potassium phosphate buffer are the monobasic and dibasic forms of potassium phosphate. Their relevant properties are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) |

| Potassium Phosphate, Monobasic | KH₂PO₄ | 136.09[4][5][6][7][8] |

| Potassium Phosphate, Dibasic | K₂HPO₄ | 174.18[4] |

Phosphoric acid has three pKa values, with the second being the most relevant for buffers in the physiological pH range.

| Acid Dissociation | pKa at 25 °C |

| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15[3][9] |

| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20[3][9] |

| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.32[3] |

Experimental Protocol: Preparation of 1 L of 0.1 M Potassium Phosphate Buffer

This protocol outlines the method of preparing the buffer by mixing stock solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄.

Step 1: Preparation of 1 M Stock Solutions

-

1 M Potassium Phosphate, Monobasic (KH₂PO₄) Solution:

-

1 M Potassium Phosphate, Dibasic (K₂HPO₄) Solution:

-

Weigh out 174.18 g of K₂HPO₄.[4]

-

Dissolve the K₂HPO₄ in approximately 800 mL of distilled water in a beaker.

-

Transfer the solution to a 1 L volumetric flask.

-

Add distilled water to bring the final volume to 1 L. Mix thoroughly until the salt is completely dissolved.

-

Step 2: Mixing Stock Solutions to Achieve Desired pH

To prepare 1 L of 0.1 M potassium phosphate buffer, the 1 M stock solutions are mixed according to the volumes specified in the table below. The combined volume of the stock solutions will be 100 mL. This mixture is then diluted to a final volume of 1 L with distilled water.

| Desired pH at 25 °C | Volume of 1 M K₂HPO₄ (mL) | Volume of 1 M KH₂PO₄ (mL) |

| 5.8 | 8.5 | 91.5 |

| 6.0 | 13.2 | 86.8 |

| 6.2 | 19.2 | 80.8 |

| 6.4 | 27.8 | 72.2 |

| 6.6 | 38.1 | 61.9 |

| 6.8 | 49.7 | 50.3 |

| 7.0 | 61.5 | 38.5 |

| 7.2 | 71.7 | 28.3 |

| 7.4 | 80.2 | 19.8 |

| 7.6 | 86.6 | 13.4 |

| 7.8 | 90.8 | 9.2 |

| 8.0 | 94.0 | 6.0 |